molecular formula C8H7ClN2O2S B13073529 6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride

6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride

Cat. No.: B13073529
M. Wt: 230.67 g/mol
InChI Key: FCYDDBPSFSCJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a fused imidazo[1,2-a]pyridine core with a methyl substituent at position 6 and a sulfonyl chloride group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of Zolpidem Tartrate, a widely prescribed sedative-hypnotic agent . Its sulfonyl chloride moiety enables facile nucleophilic substitution reactions, making it valuable for constructing sulfonamide or sulfonate ester derivatives in drug discovery and agrochemical research.

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c1-6-2-3-7-10-4-8(11(7)5-6)14(9,12)13/h2-5H,1H3

InChI Key

FCYDDBPSFSCJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=C2S(=O)(=O)Cl)C=C1

Origin of Product

United States

Preparation Methods

Chlorosulfonation Followed by Chlorination

This is the most commonly used method for preparing 6-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride and involves two key steps:

  • Sulfonation: The imidazo[1,2-a]pyridine derivative (with a methyl substituent at the 6-position) is treated with chlorosulfonic acid. This electrophilic sulfonation preferentially occurs at the 3-position of the heterocyclic ring due to electronic and steric factors.

  • Conversion to Sulfonyl Chloride: The intermediate sulfonic acid is then converted to the sulfonyl chloride by treatment with reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). Reflux conditions (often around 100–130°C) are typically applied to drive the reaction to completion.

Example Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonation Chlorosulfonic acid 0–5 °C to RT 1–3 hours Preferential sulfonation at C-3
Chlorination POCl₃ or SOCl₂ Reflux (~120 °C) 3–24 hours 50–94% Conversion of sulfonic acid to sulfonyl chloride

This method is supported by literature describing sulfonation of imidazo[1,2-a]pyridines and related compounds, where sulfonic acids were isolated and subsequently chlorinated to sulfonyl chlorides with good yields and purity.

Lithiation-Sulfinylation-Chlorination Route

An alternative method involves:

  • Lithiation: Treating the imidazo[1,2-a]pyridine derivative with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-70 to 0°C) to selectively lithiate the 3-position.

  • Sulfur Dioxide Trapping: The lithiated intermediate is then reacted with sulfur dioxide to form the corresponding sulfinate salt.

  • Chlorination: The sulfinate is chlorinated using N-chlorosuccinimide or similar chlorinating agents to yield the sulfonyl chloride.

This method is advantageous when electron-withdrawing substituents are present and provides better regioselectivity and yield in such cases.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Lithiation n-Butyllithium or LDA in ether or THF -70 to 0 °C 0.5–2 hours Selective lithiation at C-3
Sulfur dioxide trapping Sulfur dioxide gas Low temp 0.5–1 hour Formation of sulfinates
Chlorination N-Chlorosuccinimide 0–25 °C 1–3 hours 60–85% Conversion to sulfonyl chloride

This method was reported in studies focusing on imidazo[1,2-a]pyridine sulfonamides and sulfonyl chlorides synthesis.

Continuous Flow Microchannel Reactor Method

A recent advancement in the preparation of pyridine-3-sulfonyl chlorides, which can be adapted for imidazo[1,2-a]pyridine derivatives, involves continuous flow microchannel reactors:

  • Diazotization: 3-Aminopyridine derivatives are diazotized in a microchannel reactor with isoamyl nitrite and a copper catalyst under controlled low temperatures (0–20°C).

  • Chlorosulfonylation: The diazonium salt solution is directly reacted with thionyl chloride in a second microchannel reactor without isolation.

  • Post-treatment: The reaction mixture is washed, dried, and evaporated to yield the sulfonyl chloride with high purity (HPLC purity ~99.5%) and yield (~94%).

Parameter Value Notes
Temperature 0–20 °C Controlled for safety and selectivity
Flow rates Diazonium solution: 12 mL/min Optimized for reaction efficiency
Thionyl chloride solution: 5 mL/min
Reaction time ~1.8 minutes in microchannel Rapid reaction kinetics
Yield 94% High yield, continuous process
Purity (HPLC) 99.5% High product quality

This method offers advantages including mild conditions, enhanced safety, continuous production capability, and environmental benefits.

Method Advantages Disadvantages Typical Yield (%) Industrial Applicability
Chlorosulfonation + Chlorination Simple, widely used, good yields, scalable Requires handling corrosive reagents 50–94 High
Lithiation + Sulfur Dioxide + Chlorination High regioselectivity, good for substituted derivatives Requires low temperature and strong bases 60–85 Moderate
Microchannel Reactor Continuous Flow High purity, continuous process, safer Requires specialized equipment ~94 Emerging, promising

Purity and structural integrity of this compound are typically confirmed by:

The preparation of this compound is well-established through classical chlorosulfonation followed by chlorination and alternative lithiation-based routes. Recent innovations in continuous flow microreactor technology promise safer, more efficient, and scalable production with high purity and yield. Selection of the preparation method depends on the scale, available equipment, and substituent sensitivity. The methods summarized herein provide a robust foundation for the synthesis of this important sulfonyl chloride intermediate.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

Major products formed from these reactions include sulfonamides, sulfonic acids, and other substituted derivatives of 6-Methylimidazo[1,2-A]pyridine .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Electronic Properties

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
  • Substituent : Bromine at position 6 (electron-withdrawing).
  • Impact : The bromine atom increases the electrophilicity of the sulfonyl chloride group compared to the methyl substituent, accelerating reactions with nucleophiles (e.g., amines, alcohols). This compound is utilized in synthesizing c-Met kinase inhibitors for cancer therapy, where electronic tuning enhances target binding .
  • Synthesis : Prepared via bromination of the parent imidazo[1,2-a]pyridine followed by sulfonation, achieving 60% yield under optimized flash chromatography conditions .
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
  • Substituent : Chlorine at position 6 (electron-withdrawing).
  • Functional Group : Carbaldehyde instead of sulfonyl chloride.
  • Impact : The chloro substituent reduces electron density on the ring, stabilizing the carbaldehyde group but limiting its utility in sulfonamide-forming reactions. This derivative is primarily used in condensation reactions for heterocyclic expansions .
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
  • Substituent : Bromophenyl at position 2 and methyl at position 5.
  • Impact: The bromophenyl group introduces steric bulk and lipophilicity, enhancing membrane permeability in biological systems.

Key Observations :

  • Electron-donating groups (e.g., methyl) marginally reduce reaction rates compared to electron-withdrawing substituents (bromo, chloro), as seen in the lower yield (70.1% vs. 60%) for methylated vs. brominated analogues .
  • Pyridine-mediated sulfonation () achieves higher yields (>65%) for sulfonate esters, underscoring the versatility of sulfonyl chlorides in diverse synthetic pathways.

Physicochemical Properties

Property 6-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride 6-Bromo Analogue 6-Chloro Carbaldehyde
Molecular Weight ~244.7 g/mol ~303.5 g/mol ~209.6 g/mol
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low High in DCM
Stability Moisture-sensitive Moderate Air-stable

Notes:

  • The methyl group enhances hydrophobicity, improving lipid bilayer penetration in drug candidates .
  • Brominated derivatives exhibit higher molecular weights and reduced aqueous solubility, necessitating organic solvents for reactions .

Biological Activity

6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique imidazo structure combined with a sulfonyl chloride functional group. This combination enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.

Biological Activity

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. Notably, studies have demonstrated its efficacy against colon cancer cell lines such as HT-29 and Caco-2. The mechanism of action appears to involve the induction of apoptosis through the release of cytochrome c from mitochondria and the activation of caspases 3 and 8, leading to programmed cell death .

Cytotoxicity and Selectivity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cells while demonstrating low toxicity towards normal white blood cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins involved in critical biochemical pathways. These interactions can modulate gene expression and influence metabolic processes within cells, which may lead to significant changes in cellular behavior and contribute to its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylimidazo[1,2-a]pyridine with chlorosulfonic acid. Key parameters for this synthesis include:

  • Reaction Conditions : The reaction is usually carried out at elevated temperatures under controlled conditions to maximize yield.
  • Purification Techniques : Post-reaction purification often employs recrystallization or chromatography to achieve high purity levels.

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Mechanism of Action
HT-29<10Apoptosis via caspase activation
Caco-2<15Mitochondrial cytochrome c release
VariousVariesEnzyme inhibition affecting metabolic pathways

Notable Research Findings

  • Inhibition of Cancer Cell Proliferation : In studies involving HT-29 and Caco-2 cell lines, this compound was found to significantly inhibit cell proliferation with IC50 values below 15 µM, indicating potent anti-cancer activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays measuring cytochrome c release and caspase activation, highlighting its potential as a therapeutic agent in cancer treatment .
  • Potential Applications : Beyond cancer therapy, the compound's reactivity makes it a candidate for further exploration in synthesizing other biologically active molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.